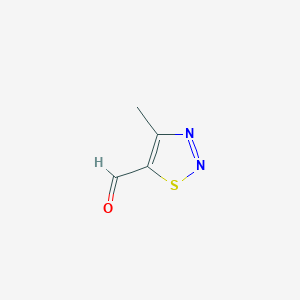

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c1-3-4(2-7)8-6-5-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOIOYUIISYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377919 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127108-66-1 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂OS | ChemScene[1] |

| Molecular Weight | 128.15 g/mol | ChemScene[1] |

| CAS Number | 127108-66-1 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | ChemScene[1] |

| logP (computed) | 0.65902 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of the 1,2,3-thiadiazole ring, followed by functionalization at the 5-position. A plausible synthetic route is outlined below, based on general principles of heterocyclic chemistry.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole

A common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the thermal decomposition of the tosylhydrazone of an α,β-unsaturated ketone in the presence of a sulfur source. For 4-methyl-1,2,3-thiadiazole, the synthesis could proceed from the tosylhydrazone of ethyl acetoacetate.

Step 2: Formylation of 4-Methyl-1,2,3-thiadiazole

The introduction of a carbaldehyde group at the 5-position can be achieved through various formylation reactions. One possible approach is the Vilsmeier-Haack reaction, using a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Characterization:

The successful synthesis of this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show a singlet for the methyl protons, a singlet for the aldehydic proton, and a singlet for the C-H proton of the thiadiazole ring.

-

¹³C NMR would show characteristic peaks for the methyl carbon, the aldehydic carbonyl carbon, and the carbons of the thiadiazole ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehydic C=O stretching vibration would be expected around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (128.15 m/z).

Biological Activities and Potential Signaling Pathways

Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antifungal and antiviral properties. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Antifungal Activity

The antifungal mechanism of action for some thiadiazole derivatives has been elucidated and is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Caption: Proposed antifungal mechanism of thiadiazole derivatives.

Antiviral Activity

Derivatives of 1,2,3-thiadiazole have also demonstrated promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[4] The mechanism is thought to involve the inhibition of viral replication and the enhancement of the host plant's defense mechanisms.

Caption: Proposed antiviral action against Tobacco Mosaic Virus.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antifungal and antiviral research. While further experimental characterization of the core molecule is warranted, the known biological activities of its derivatives highlight its potential. The synthetic pathways are accessible, and the core structure is amenable to a wide range of chemical modifications, making it an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related heterocyclic compounds.

References

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core molecular information for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a heterocyclic organic compound. The data presented is essential for researchers engaged in chemical synthesis, analysis, and drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Chemical Formula | C₄H₄N₂OS[1][2] |

| Molecular Weight | 128.15 g/mol [1] |

| CAS Number | 127108-66-1[1] |

Logical Relationship of Molecular Properties

The determination of the molecular weight of a compound is directly derived from its chemical formula. This relationship is foundational in chemical sciences.

Caption: Logical workflow for determining the molecular weight from the chemical structure.

References

A Technical Guide to the Solubility of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial, antifungal, and antiviral activities.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a workflow for assessing the solubility of this compound.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and presents standardized methodologies for its determination.

Qualitative Solubility Data

Based on the general principles of solubility ("like dissolves like") and information on related compounds, a qualitative assessment of the solubility of this compound can be inferred. The presence of a polar carbaldehyde group and a thiadiazole ring suggests potential solubility in polar organic solvents. For instance, derivatives such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been noted to be soluble in dimethyl sulfoxide (DMSO).[3]

The following table summarizes the expected qualitative solubility in common organic solvents. It is important to note that this is a predictive assessment and should be confirmed by experimental analysis.

| Solvent | Chemical Class | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity allows for effective solvation of the polar functional groups of the analyte. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its high polarity is expected to facilitate dissolution. |

| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity may allow for partial dissolution. |

| Ethanol | Polar Protic | Moderately Soluble | The hydroxyl group can engage in hydrogen bonding, but the overall polarity is lower than DMSO or DMF. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, with slightly higher polarity. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The low polarity is unlikely to effectively solvate the polar analyte. |

| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, it is not expected to dissolve a polar compound. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility assessment.[4][5][6][7]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (purity ≥97%)

-

Selected organic solvents (e.g., DMSO, DMF, acetone, ethanol, methanol, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes and tips

-

Spatula

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 10 mg) and add it to each labeled test tube.

-

Solvent Addition: Add a small, measured volume of the corresponding solvent (e.g., 0.1 mL) to each test tube.

-

Mixing: Vigorously shake or vortex the test tubes for a set period (e.g., 60 seconds) to facilitate dissolution.[5]

-

Observation: Observe the mixture to determine if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum volume of solvent has been added.

-

Classification: Classify the solubility based on the amount of solvent required to dissolve the solute. For example:

-

Very Soluble: Dissolves in < 1 part of solvent.

-

Freely Soluble: Dissolves in 1 to 10 parts of solvent.

-

Soluble: Dissolves in 10 to 30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30 to 100 parts of solvent.

-

Slightly Soluble: Dissolves in 100 to 1,000 parts of solvent.

-

Very Slightly Soluble: Dissolves in 1,000 to 10,000 parts of solvent.

-

Insoluble: Requires > 10,000 parts of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care as they can be flammable and toxic.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful advancement of this compound in drug development and other chemical applications.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-thiadiazole ring system, a cornerstone in medicinal and agricultural chemistry, has a rich history of discovery and synthetic evolution. This technical guide provides a comprehensive overview of the seminal moments in the synthesis of this important heterocycle, from its first documented creation in the late 19th century to the development of versatile and robust synthetic methodologies. This document details the foundational synthetic routes, presents comparative quantitative data, and provides explicit experimental protocols for key reactions. Visualizations of synthetic pathways and logical workflows are included to offer a clear and thorough understanding of the chemistry of 1,2,3-thiadiazoles, serving as a valuable resource for professionals in chemical research and drug development.

A Historical Overview of 1,2,3-Thiadiazole Synthesis

The journey of the 1,2,3-thiadiazole began in an era of fervent exploration in heterocyclic chemistry. The late 19th and early 20th centuries saw the establishment of the fundamental synthetic routes to this five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.

1.1. The Genesis: The Pechmann & Nold Synthesis (1896)

The first synthesis of a 1,2,3-thiadiazole derivative is credited to the German chemist Hans von Pechmann and his student, Nold, in 1896.[1] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, a [3+2] cycloaddition reaction, which laid the very foundation for the construction of the 1,2,3-thiadiazole ring.[1][2] Von Pechmann, also known for his discovery of diazomethane in 1894, thus opened the door to a new class of heterocyclic compounds.[1] However, the scope of this reaction was found to be somewhat limited, as demonstrated by the lack of reactivity between methyl isothiocyanate and diazomethane at room temperature.[3]

1.2. An Alternative Route: The Wolff Synthesis (Early 20th Century)

In the early 1900s, German chemist Ludwig Wolff developed an alternative method for the synthesis of 1,2,3-thiadiazoles starting from α-diazo ketones.[1] This approach involves the treatment of an α-diazo ketone with a thionating agent, such as hydrogen sulfide or Lawesson's reagent, to construct the heterocyclic core.[2]

1.3. A Paradigm Shift in Synthesis: The Hurd-Mori Synthesis (1955)

A significant breakthrough in the field arrived in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[1] They developed a highly versatile and widely applicable method involving the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[1][4] This reaction, now famously known as the Hurd-Mori synthesis, proved to be one of the most efficient and common methods for preparing a diverse range of 1,2,3-thiadiazole derivatives and remains a cornerstone of 1,2,3-thiadiazole chemistry to this day.[1][4]

Core Synthetic Methodologies: A Comparative Analysis

The classical methods for 1,2,3-thiadiazole synthesis each offer distinct advantages and are suited for different starting materials and desired substitution patterns. Modern adaptations have further expanded their utility and efficiency.

dot

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document outlines the key reactive sites of the molecule, supported by established principles of chemical reactivity. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside a discussion of its potential biological significance. This guide is intended to serve as a comprehensive resource for researchers engaged in the study and application of thiadiazole derivatives.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are recognized as important pharmacophores in numerous biologically active compounds. Among the various isomers, the 1,2,3-thiadiazole scaffold is a key structural motif in a range of compounds exhibiting antimicrobial, antifungal, antiviral, and anticancer properties. The introduction of a carbaldehyde group at the 5-position of the 4-methyl-1,2,3-thiadiazole ring introduces a versatile functional handle for further molecular elaboration, making it a valuable building block in drug discovery and development. Understanding the electrophilic and nucleophilic nature of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Predicted Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the aldehyde group and the electronic properties of the thiadiazole ring.

Nucleophilic Sites:

-

Nitrogen Atoms (N2 and N3): The lone pairs of electrons on the nitrogen atoms of the thiadiazole ring are potential sites for protonation or alkylation by strong electrophiles.

-

Oxygen Atom of the Carbonyl Group: The lone pairs on the carbonyl oxygen can act as a nucleophile, particularly in the presence of strong acids.

Electrophilic Sites:

-

Carbonyl Carbon: The carbon atom of the aldehyde group is highly electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. This is the most prominent electrophilic center in the molecule.

-

C5 Carbon of the Thiadiazole Ring: The C5 carbon, being attached to the electron-withdrawing aldehyde group, exhibits some electrophilic character and could be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening reactions.

The following diagram illustrates the predicted distribution of electrophilic and nucleophilic sites on the this compound molecule.

quantum chemical calculations for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

An In-depth Technical Guide on Quantum Chemical Calculations for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to elucidate the structural, electronic, and spectroscopic properties of these molecules.[2][3] These computational insights are invaluable for understanding molecular stability, reactivity, and potential interactions with biological targets, thereby guiding the rational design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the theoretical methodologies, key computed parameters, and experimental protocols relevant to the study of this compound.

Quantum Chemical Calculation Workflow

A typical workflow for performing quantum chemical calculations on thiadiazole derivatives is illustrated below. This process involves geometry optimization, frequency calculations to confirm the nature of the stationary point, and subsequent analysis of various molecular properties.

Caption: A typical workflow for quantum chemical calculations.

Computational Methodologies

Density Functional Theory (DFT) is a widely used method for studying thiadiazole derivatives due to its balance of accuracy and computational cost.[3][4]

Typical Computational Details:

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3]

-

Basis Set: 6-311G(d,p) or higher is commonly employed to provide a good description of the electronic structure.[3]

-

Software: Gaussian, GAMESS, or similar quantum chemistry packages are frequently used.[3][5]

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations generate a wealth of quantitative data. The following tables summarize key parameters for thiadiazole derivatives, illustrating the typical outputs of these computational studies.

Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data for a representative thiadiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory. This is presented to exemplify the type of structural data obtained from DFT calculations.)[3]

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.30 | ||

| N2-C3 | 1.35 | ||

| C3-S4 | 1.75 | ||

| S4-C5 | 1.73 | ||

| C5-N1 | 1.33 | ||

| C5-C6 (substituent) | 1.48 | ||

| N1-N2-C3 | 110.5 | ||

| N2-C3-S4 | 115.0 | ||

| C3-S4-C5 | 88.0 | ||

| S4-C5-N1 | 114.5 | ||

| C5-N1-N2 | 112.0 | ||

| C(ring)-C(substituent)-O | 122.0 | ||

| N2-C3-S4-C5 | 0.0 |

Table 2: Calculated Electronic Properties of Representative Thiadiazole Derivatives (Illustrative data based on studies of various thiadiazole derivatives.)[4]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 1,3,4-thiadiazole-2,5-diamine | -6.5 | -1.2 | 5.3 | 4.1 |

| 5-methyl-1,3,4-thiadiazol-2-amine | -6.3 | -1.1 | 5.2 | 3.8 |

| 2,5-dimethyl-1,3,4-thiadiazole | -6.1 | -1.0 | 5.1 | 3.5 |

Table 3: Representative Calculated Vibrational Frequencies (Illustrative data for characteristic vibrational modes in thiadiazole derivatives.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 2980-2900 |

| C=O stretching (aldehyde) | 1710-1680 |

| C=N stretching (thiadiazole ring) | 1600-1550 |

| C-N stretching | 1350-1250 |

| C-S stretching | 700-600 |

Experimental Protocols

The synthesis of this compound derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of related hydrazide-hydrazone derivatives.[6]

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives [6]

-

Starting Material: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide (1) (0.01 mol) is placed in a round-bottomed flask.

-

Solvent: 15 mL of ethanol (96%) is added to dissolve the hydrazide.

-

Condensation: The appropriate substituted aldehyde (0.01 mol) is added to the solution.

-

Reaction: The mixture is heated under reflux for 3 hours.

-

Isolation: The solution is cooled and then placed in a refrigerator for 24 hours to allow for precipitation of the product.

-

Purification: The precipitate is filtered, washed with cold ethanol, and can be further purified by recrystallization.

Characterization Techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. For example, the singlet signal for the NH group in hydrazide-hydrazone derivatives typically appears in the range of 12.10–12.87 ppm, and the singlet for the =CH group is observed at δ 8.06–8.63 ppm.[6]

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.

-

Elemental Analysis: To confirm the elemental composition.

Application in Drug Development

Quantum chemical calculations provide valuable insights that can accelerate the drug discovery process.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Thermal Decomposition of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide

The 1,2,3-thiadiazole ring system, a five-membered heterocycle, is a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1] However, the inherent thermal lability of this ring system is a critical consideration in the design and application of these compounds, particularly in the context of drug development where stability influences shelf-life, formulation, and in vivo performance. This technical guide provides a comprehensive overview of the thermal decomposition of 1,2,3-thiadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the core chemical processes and relevant workflows.

Core Concepts of Thermal Decomposition

The thermal decomposition of 1,2,3-thiadiazoles is primarily characterized by the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.[1] This initial fragmentation leads to the formation of highly reactive intermediates, which subsequently undergo various transformations to yield the final decomposition products. The generally accepted mechanism involves the formation of a transient thiirene intermediate, which rapidly rearranges to a more stable thioketene.[1] These reactive species can then participate in a variety of subsequent reactions.

Quantitative Data on Thermal Decomposition

The thermal stability of 1,2,3-thiadiazole derivatives is influenced by the nature of the substituents on the heterocyclic ring. Electron-withdrawing groups have been observed to affect the decomposition temperature. The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and flash vacuum pyrolysis (FVP) studies.

Table 1: Thermal Decomposition Temperatures of 1,2,3-Thiadiazole Derivatives Determined by TGA/DSC

| Compound | Onset Decomposition Temperature (T_onset, °C) | Peak Decomposition Temperature (T_peak, °C) | Reference |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 250 | - | [1] |

| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 240 | - | [1] |

| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 275 | - | [1] |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 270 | - | [1] |

| 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 205 | - | [1] |

| 4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted) | 200 - 280 | 250 - 350 | [1] |

Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.

Table 2: Products and Yields from Flash Vacuum Pyrolysis (FVP) of 1,2,3-Thiadiazole Derivatives

| Precursor | Pyrolysis Temperature (°C) | Products | Yield (%) | Reference |

| 5-(4-methylphenoxy)-4-phenyl-1,2,3-thiadiazole | 170-250 | 2-(4-methylphenoxy)benzothiophene, p-cresol | Major products | |

| Unspecified 1,2,3-thiadiazoles | 550 | Thioketenes | - |

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the thermal analysis of 1,2,3-thiadiazole derivatives to determine their thermal stability.

Objective: To determine the onset and peak decomposition temperatures of 1,2,3-thiadiazole derivatives.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 1,2,3-thiadiazole derivative into an appropriate TGA crucible (e.g., alumina).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Set the heating rate, typically 10 °C/min.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature sufficiently high to ensure complete decomposition (e.g., 400-600 °C).

-

Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Determine the onset decomposition temperature (T_onset) from the intersection of the baseline tangent with the tangent of the decomposition step. The temperature at the peak of the derivative thermogravimetric (DTG) curve corresponds to the maximum rate of weight loss (T_peak).

-

DSC Curve: Identify endothermic or exothermic peaks associated with melting or decomposition.

-

Flash Vacuum Pyrolysis (FVP)

This protocol describes a general method for the preparative or analytical scale thermal decomposition of 1,2,3-thiadiazole derivatives under high vacuum.

Objective: To generate and potentially isolate or trap the products of thermal decomposition of 1,2,3-thiadiazole derivatives.

Instrumentation: A flash vacuum pyrolysis apparatus consisting of a sample inlet, a heated quartz pyrolysis tube, and a cold trap (e.g., cooled with liquid nitrogen).

Methodology:

-

Apparatus Setup:

-

Assemble the FVP apparatus, ensuring all connections are vacuum-tight.

-

The pyrolysis tube is typically packed with an inert material like quartz wool or rings to increase the surface area and ensure efficient heat transfer.

-

Heat the pyrolysis tube to the desired temperature (e.g., 300-900 °C) using a tube furnace.

-

Evacuate the system to a high vacuum (typically 10⁻² to 10⁻⁶ Torr).

-

-

Sample Introduction:

-

Introduce the 1,2,3-thiadiazole derivative into the pyrolysis tube. For solid samples, this is often done by sublimation from a heated flask connected to the inlet. For less volatile compounds, a solution can be sprayed into the hot zone.

-

-

Product Collection:

-

The volatile decomposition products are carried through the hot zone and immediately condensed in the cold trap cooled with liquid nitrogen.

-

-

Product Analysis:

-

After the pyrolysis is complete, the system is brought back to atmospheric pressure.

-

The collected products in the cold trap are allowed to warm to room temperature and are then extracted with a suitable solvent for analysis by techniques such as NMR, GC-MS, and IR spectroscopy.

-

Visualizations

Decomposition Pathway

The thermal decomposition of 1,2,3-thiadiazoles proceeds through a well-established pathway involving the formation of reactive intermediates.

Caption: General thermal decomposition pathway of 1,2,3-thiadiazole derivatives.

Experimental Workflow for Thermal Analysis

A systematic workflow is essential for characterizing the thermal properties of novel 1,2,3-thiadiazole derivatives.

References

Methodological & Application

Synthesis Protocol for 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of the 1,2,3-thiadiazole ring system, followed by functional group manipulations to yield the target aldehyde. This document outlines the detailed experimental procedures, reagent specifications, and expected outcomes for each synthetic step. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

The 1,2,3-thiadiazole moiety is a significant heterocycle in the field of medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial intermediate for the synthesis of various pharmacologically active molecules. This protocol details a reliable synthetic route, enabling researchers to produce this key intermediate with consistent results. The overall synthetic strategy involves the initial synthesis of an ester-substituted thiadiazole, followed by its reduction to the corresponding alcohol, and subsequent oxidation to the final aldehyde.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This step involves the Hurd-Mori reaction, a classic method for synthesizing 1,2,3-thiadiazoles from α-active methylene ketones.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiosemicarbazide

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in ethanol.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the solution.

-

To this mixture, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol to afford ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step 2: Reduction of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to (4-methyl-1,2,3-thiadiazol-5-yl)methanol

The ester is reduced to the primary alcohol using a suitable reducing agent.

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Aluminum chloride (AlCl₃)

-

Anhydrous Tetrahydrofuran (THF) or Diglyme

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate

Procedure using LiAlH₄:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

-

Quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (4-methyl-1,2,3-thiadiazol-5-yl)methanol, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Oxidation of (4-methyl-1,2,3-thiadiazol-5-yl)methanol to this compound

The final step involves the oxidation of the primary alcohol to the aldehyde.

Materials:

-

(4-methyl-1,2,3-thiadiazol-5-yl)methanol

-

Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Silica gel

Procedure using PCC:

-

In a round-bottom flask, suspend pyridinium chlorochromate (1.5 eq) in anhydrous dichloromethane.

-

To this suspension, add a solution of (4-methyl-1,2,3-thiadiazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to give this compound as the final product.

Data Summary

| Step | Product | Starting Material(s) | Reagents | Solvent | Typical Yield (%) |

| 1 | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Ethyl 2-chloroacetoacetate, Thiosemicarbazide | H₂SO₄ (cat.) | Ethanol | 60-75 |

| 2 | (4-methyl-1,2,3-thiadiazol-5-yl)methanol | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | LiAlH₄ | THF | 80-90 |

| 3 | This compound | (4-methyl-1,2,3-thiadiazol-5-yl)methanol | PCC | DCM | 70-85 |

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described procedures are robust and have been compiled from established chemical literature, offering a reliable pathway for obtaining this important synthetic intermediate. Researchers in drug discovery and organic synthesis can utilize this protocol to access this versatile building block for their research endeavors. Adherence to standard laboratory safety practices is essential when performing these experiments.

Application Notes and Protocols for the Hurd-Mori Reaction in 1,2,3-Thiadiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The Hurd-Mori reaction is a classical and versatile method for the synthesis of this important heterocyclic motif.[1][2] This reaction involves the cyclization of hydrazone derivatives, typically N-acyl, N-tosyl, or semicarbazones, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazoles.[1][2] These application notes provide detailed protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction, including the preparation of precursors, quantitative data on substrate scope and yields, and an overview of their applications in drug development.

Reaction Mechanism and Workflow

The Hurd-Mori reaction proceeds through the reaction of a hydrazone derivative containing an α-methylene group with thionyl chloride. The generally accepted mechanism involves the formation of a chlorosulfinyl intermediate, followed by cyclization and subsequent elimination of sulfur dioxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.

References

Application Notes and Protocols for the Derivatization of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1][2][3] The functionalization of this core structure allows for the exploration of chemical space and the development of novel compounds with enhanced potency and selectivity. 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a key intermediate that can be readily derivatized to generate a library of compounds for biological screening. This document provides detailed protocols for the synthesis of hydrazone derivatives from this aldehyde and outlines general procedures for their subsequent biological evaluation.

Derivatization Strategies

The primary route for the derivatization of this compound involves the condensation of its aldehyde group with various nucleophiles. A particularly fruitful approach has been the synthesis of hydrazone derivatives through reaction with substituted benzoyl hydrazides.[1] This method allows for the introduction of a diverse range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

General Reaction Scheme

Caption: General reaction for the synthesis of hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound Benzoyl Hydrazone Derivatives

This protocol is adapted from the synthesis of novel 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives.[1]

Materials:

-

This compound

-

Substituted benzoyl hydrazines

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add the appropriately substituted benzoyl hydrazine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration using a Büchner funnel.

-

Wash the solid with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.

-

Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and elemental analysis).[1]

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and purification of derivatives.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are general protocols for antifungal, antibacterial, and anticancer screening.

Protocol 2: In Vitro Antifungal Activity Assay

This protocol is based on the evaluation of compounds against various plant fungal pathogens.[1]

Materials:

-

Synthesized compounds

-

Fungal strains (e.g., Valsa mali, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Tiadinil)[1]

-

Sterile petri dishes

-

Micropipettes

Procedure:

-

Prepare stock solutions of the synthesized compounds and the positive control in DMSO.

-

Prepare PDA medium and sterilize it by autoclaving.

-

Cool the PDA medium to about 50-60 °C and add the test compounds at the desired final concentration (e.g., 50 µg/mL).

-

Pour the medium into sterile petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period.

-

Measure the diameter of the fungal colony.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

-

For promising compounds, determine the EC50 (half maximal effective concentration) value by testing a range of concentrations.

Protocol 3: In Vitro Antimicrobial (Antibacterial) Activity Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4][5]

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

Positive control (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Prepare serial dilutions of the synthesized compounds and the positive control in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Biological Screening Workflow

Caption: General workflow for biological screening of synthesized compounds.

Data Presentation

Quantitative data from biological screenings should be summarized in a clear and concise table to facilitate comparison between derivatives.

Table 1: Biological Activity of this compound Derivatives

| Compound ID | R-Group (Substituent) | Antifungal Activity (EC50, µg/mL) vs. V. mali[1] | Antibacterial Activity (MIC, µg/mL) vs. S. aureus[4][5] | Anticancer Activity (IC50, µM) vs. MCF-7[6] |

| 8g | 4-Cl | 1.64 | - | - |

| 8n | 2,4-diCl | 1.87 | - | - |

| 15 | 5-nitro-2-furyl | - | 1.95–15.62 | - |

| 5b | 2-F-phenyl | - | - | 23.18 (hCA II inhibition) |

| 5d | 2-MeO-phenyl | - | - | 10.43 (vs. MDA-MB-231) |

| Tiadinil | (Control) | >50 | - | - |

| Ciprofloxacin | (Control) | - | Standard | - |

| 5-Fluorouracil | (Control) | - | - | Standard |

Note: Data presented is a compilation from different studies for illustrative purposes and may not be directly comparable due to variations in experimental conditions.[1][4][5][6]

Conclusion

The derivatization of this compound, particularly through the formation of hydrazones, is a promising strategy for the discovery of novel biologically active compounds. The provided protocols offer a framework for the synthesis, purification, and biological evaluation of these derivatives. The systematic screening of a library of such compounds can lead to the identification of lead candidates for further development in the fields of agriculture and medicine.

References

- 1. Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives [ccspublishing.org.cn]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde is a heterocyclic aldehyde that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining the reactivity of an aldehyde with the bioisosteric properties of the 1,2,3-thiadiazole ring, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The 1,2,3-thiadiazole moiety is a known pharmacophore found in compounds with a wide spectrum of activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This report provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Application Notes

The aldehyde functionality of this compound serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Key applications include its use in condensation reactions to form Schiff bases and chalcones, as an electrophile in Knoevenagel and Wittig reactions to generate carbon-carbon double bonds, and as a substrate in reductive amination to introduce amino functionalities.

Synthesis of Schiff Bases

The reaction of this compound with primary amines or hydrazides readily forms Schiff bases (imines) or hydrazones, respectively. These derivatives are not only stable compounds but also serve as important intermediates for the synthesis of various heterocyclic systems and are known to possess significant biological activities.

Claisen-Schmidt Condensation (Chalcone Synthesis)

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors for flavonoids and other biologically active heterocyclic compounds. This compound can undergo a Claisen-Schmidt condensation with various ketones to yield thiadiazolyl-chalcones, which have been investigated for their potential as anticancer and antimicrobial agents.

Knoevenagel Condensation

The Knoevenagel condensation provides an efficient method for the formation of a new carbon-carbon double bond. This compound can react with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to produce substituted alkenes. These products are valuable intermediates for the synthesis of various functionalized molecules. For instance, the synthesis of 4-vinyl-1,2,3-thiadiazoles has been achieved through this method.[1]

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. By reacting this compound with a suitable phosphorane, a variety of vinyl-substituted 1,2,3-thiadiazoles can be prepared. This reaction offers a high degree of control over the position of the newly formed double bond.

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines. The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, leads to the formation of the corresponding N-substituted aminomethyl-1,2,3-thiadiazole derivatives. This reaction is highly valuable for introducing amine functionalities, which are prevalent in many pharmaceutical compounds.

Experimental Protocols

The following are detailed experimental protocols for key reactions utilizing this compound as a building block.

Protocol 1: Synthesis of Schiff Bases (Hydrazones) from 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide

This protocol describes the synthesis of hydrazones by the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (a derivative of the title aldehyde) with various aldehydes.[2] This method can be adapted for the direct reaction of this compound with hydrazines.

Materials:

-

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (1.0 eq)

-

Substituted aldehyde (1.0 eq)

-

Ethanol (96%)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottomed flask, dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (1.0 eq) in 96% ethanol.

-

To the solution, add the substituted aldehyde (1.0 eq).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Place the flask in a refrigerator (4 °C) for 24 hours to facilitate precipitation.

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

Quantitative Data:

| Entry | Substituted Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 85 |

| 2 | 4-Chlorobenzaldehyde | 92 |

| 3 | 4-Nitrobenzaldehyde | 95 |

| 4 | 2-Hydroxybenzaldehyde | 88 |

Note: Yields are based on the reaction of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various aldehydes as reported in the literature.

Protocol 2: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)

This is a general protocol for the synthesis of chalcones from an aldehyde and a ketone, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ethanol or Methanol

-

Aqueous Sodium Hydroxide (e.g., 10-50%) or Potassium Hydroxide

-

Beaker or Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the substituted acetophenone (1.0 eq) in ethanol or methanol in a beaker or round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the cooled solution with stirring.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for a specified time (typically a few hours to overnight), monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Quantitative Data:

| Entry | Substituted Acetophenone | Catalyst | Solvent | Yield (%) |

| 1 | Acetophenone | NaOH | Ethanol | 70-90 |

| 2 | 4-Methoxyacetophenone | KOH | Methanol | 75-95 |

| 3 | 4-Chloroacetophenone | NaOH | Ethanol | 65-85 |

Note: Yields are typical for Claisen-Schmidt condensations and may vary depending on the specific substrates and reaction conditions.

Visualizations

Signaling Pathway of Thiadiazole Derivatives in Biological Systems

Caption: Interaction of thiadiazole derivatives with biological targets.

General Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesizing derivatives from the aldehyde.

Logical Relationship of Synthetic Pathways

Caption: Synthetic pathways from the title building block.

References

Synthesis and Application of Schiff Base Derivatives from 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base derivatives starting from 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde. It further explores their potential applications in drug discovery, focusing on their antimicrobial and anticancer activities. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Application Notes

The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel therapeutic agents. The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in various biologically active compounds, exhibiting a wide range of activities including antifungal, antiviral, and anticancer properties. The formation of an azomethine group (–C=N–) through the condensation of the aldehyde with various primary amines introduces a key structural element known to be crucial for the biological activity of many Schiff bases. This combination of two biologically important scaffolds presents a promising strategy for the discovery of new drug candidates.

Key Applications:

-

Antimicrobial Agents: Schiff base derivatives of thiadiazoles have demonstrated significant potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and DNA. The imine nitrogen is suggested to form hydrogen bonds with the active centers of cellular constituents, thereby disrupting normal cell processes.[1]

-

Anticancer Agents: The thiadiazole ring is a versatile scaffold in the design of anticancer drugs. Schiff bases derived from this core have shown cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as thymidine phosphorylase, and the induction of apoptosis.

-

Antioxidant Agents: Several thiadiazole-based Schiff bases have been reported to possess antioxidant properties, which are valuable in combating oxidative stress-related diseases.

The modular nature of Schiff base synthesis allows for the creation of large libraries of compounds by varying the amine component. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and selectivity.

Experimental Protocols

While a specific protocol for the synthesis of Schiff bases directly from this compound is not extensively reported, a general and reliable method can be adapted from the well-established synthesis of analogous Schiff bases. The following protocol is a generalized procedure based on the condensation reaction of aldehydes with primary amines.

General Protocol for the Synthesis of Schiff Base Derivatives from this compound:

Materials:

-

This compound

-

Various primary amines (e.g., substituted anilines, aliphatic amines)

-

Solvent (e.g., absolute ethanol, methanol)

-

Catalyst (e.g., glacial acetic acid)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of this compound in a suitable solvent (e.g., 20 mL of absolute ethanol).

-

To this solution, add an equimolar amount of the desired primary amine.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

The reaction mixture is then refluxed for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: Reaction times and purification methods may need to be optimized for different amine substrates to achieve the best yields and purity.

Data Presentation

The following tables summarize the quantitative data on the biological activities of Schiff base derivatives of thiadiazoles. It is important to note that the data presented here is for derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which are structurally similar to the target compounds and provide a strong indication of their potential biological activity.

Table 1: Antimicrobial Activity of 4-Methyl-1,2,3-thiadiazole Schiff Base Analogs

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus ATCC 25923 | 1.95 | [2] |

| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus ATCC 43300 | 3.91 | [2] |

| Compound 15 (with 5-nitro-2-furoyl moiety) | Staphylococcus aureus ATCC 6538 | 15.62 | [2] |

| Compound 15 (with 5-nitro-2-furoyl moiety) | Escherichia coli ATCC 25922 | 125 | [2] |

| Compound 2 (with phenyl moiety) | Bordetella bronchiseptica ATCC 4617 | >1000 (weak effect) | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Thiadiazole Schiff Base Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8e (4-bromo substituted) | Panc-1 (Pancreatic) | 12.79 | [3] |

| Compound 8l (2,3-difluoro substituted) | Panc-1 (Pancreatic) | 12.22 | [3] |

| Compound 8e (4-bromo substituted) | Huh-7 (Hepatocellular) | 11.84 | [3] |

| Compound 8l (2,3-difluoro substituted) | Huh-7 (Hepatocellular) | 10.11 | [3] |

| Compound 3e | HCT-116 (Colon) | 7.19 | [3] |

| Compound 3l | HCT-116 (Colon) | 6.56 | [3] |

| Compound 3e | SGC-7901 (Gastric) | 15.50 | [3] |

| Compound 3l | SGC-7901 (Gastric) | 25.65 | [3] |

IC50: Half-maximal inhibitory concentration

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of Schiff base derivatives.

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of anticancer activity.

Proposed Signaling Pathway for Antimicrobial Activity

Caption: Proposed mechanism of antimicrobial activity.

References

Application Notes and Protocols for Antibacterial Screening of Novel 1,2,3-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial antibacterial screening of novel 1,2,3-thiadiazole compounds. The following protocols and data presentation guidelines are designed to ensure a standardized and reproducible evaluation of the antimicrobial potential and preliminary safety profile of newly synthesized chemical entities.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial properties.[3][4] This document outlines the essential in vitro assays for the primary screening of these compounds, focusing on determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and assessing their preliminary cytotoxicity against mammalian cells.

Data Presentation: Summarized Antibacterial Activity

Effective evaluation of novel compounds requires a clear and concise presentation of quantitative data. The following tables provide a template for summarizing the antibacterial activity of newly synthesized 1,2,3-thiadiazole derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel 1,2,3-Thiadiazole Compounds against Gram-Positive Bacteria

| Compound ID | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |

| THIA-001 | 64 | 128 | >256 |

| THIA-002 | 32 | 64 | 128 |

| THIA-003 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | 2 |

Table 2: Minimum Inhibitory Concentration (MIC) of Novel 1,2,3-Thiadiazole Compounds against Gram-Negative Bacteria

| Compound ID | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) |

| THIA-001 | 128 | >256 | 256 |

| THIA-002 | 64 | 128 | 128 |

| THIA-003 | 16 | 64 | 32 |

| Ciprofloxacin | 0.25 | 1 | 0.5 |

Table 3: Cytotoxicity of Novel 1,2,3-Thiadiazole Compounds against Mammalian Cells

| Compound ID | Cell Line (e.g., Vero) IC₅₀ (µg/mL) |

| THIA-001 | >100 |

| THIA-002 | 85.2 |

| THIA-003 | 45.7 |

| Doxorubicin | 1.2 |

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental results. The following sections provide step-by-step methodologies for the key experiments in the antibacterial screening cascade.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5][6]

Materials:

-

Test 1,2,3-thiadiazole compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Solvent for compounds (e.g., DMSO)

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a tube containing MHB.[6]

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Preparation of Compound Dilutions:

-

Inoculation and Incubation:

-

Determination of MIC:

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[6][8]

Materials:

-

Mammalian cell line (e.g., Vero, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Test 1,2,3-thiadiazole compounds

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO)[8]

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.

-

Include wells with untreated cells (negative control) and wells with medium only (blank).[8]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

Visualizations

Experimental Workflow

Caption: Workflow for the antibacterial screening of novel 1,2,3-thiadiazole compounds.

Logical Relationship in Hit Selection

Caption: Decision-making process for hit candidate selection in antibacterial screening.

Potential Antibacterial Mechanisms of Action

While the precise signaling pathways for novel 1,2,3-thiadiazoles are often a subject of further investigation, several general antibacterial mechanisms can be hypothesized and are represented in the diagram below.

Caption: Potential antibacterial mechanisms of action for novel 1,2,3-thiadiazole compounds.

References

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjpms.in [mjpms.in]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. benchchem.com [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: In Vitro Cytotoxicity of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde Against Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, there is no public domain information specifically detailing the in vitro cytotoxicity of 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde against cancer cell lines. The following application notes and protocols are based on the broader class of thiadiazole derivatives and provide a general framework for the cytotoxic evaluation of this specific compound.

Introduction

The thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The mesoionic character of the thiadiazole ring allows for enhanced cellular membrane penetration, enabling these compounds to interact effectively with biological targets.[1] While specific data for this compound is not currently available, various derivatives of 1,2,3-thiadiazole and its isomers (1,3,4-thiadiazole and 1,2,4-thiadiazole) have demonstrated significant cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to interfere with multiple signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2] Some thiadiazole derivatives have also been investigated as inhibitors of tubulin polymerization, a key process in cell division.[1]

These notes provide a comprehensive guide for researchers to conduct in vitro cytotoxicity screening of this compound and to explore its potential mechanisms of action.

Data Presentation: A Template for Reporting Cytotoxicity Data

Quantitative data from in vitro cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the viability of a cell population by 50%. The results should be presented in a clear and structured tabular format for easy comparison across different cancer cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cancer Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Positive Control (IC50 µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined | Doxorubicin |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined | Cisplatin |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined | Sorafenib |

| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined | Data to be determined | 5-Fluorouracil |

| PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined | Docetaxel |

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a novel compound using the MTT assay. This method is widely used and was referenced in several studies on thiadiazole derivatives.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HepG2, HCT116, PC-3)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent: 5 mg/mL in sterile PBS.[3]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[3]

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm.[3]

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsinization.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[3]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.[3]

-

Include a "vehicle control" (medium with the same concentration of DMSO as used for the highest compound concentration) and a "no-treatment control" (cells in medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-